molecular formula C10H9FN2O B1603222 5-(4-Fluoro-phenyl)-1-methyl-1,2-dihydropyrazol-3-one CAS No. 623577-33-3

5-(4-Fluoro-phenyl)-1-methyl-1,2-dihydropyrazol-3-one

Cat. No. B1603222
M. Wt: 192.19 g/mol
InChI Key: AGZPPXSUQXQDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluoro-phenyl)-1-methyl-1,2-dihydropyrazol-3-one is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluoro-phenyl)-1-methyl-1,2-dihydropyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluoro-phenyl)-1-methyl-1,2-dihydropyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

623577-33-3

Product Name

5-(4-Fluoro-phenyl)-1-methyl-1,2-dihydropyrazol-3-one

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C10H9FN2O/c1-13-9(6-10(14)12-13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14)

InChI Key

AGZPPXSUQXQDCC-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N1)C2=CC=C(C=C2)F

Canonical SMILES

CN1C(=CC(=O)N1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (4-fluorophenyl)propynoic acid methyl ester (1.6 g, 9.0 mmol) in MeOH (10 mL) and H2O (10 mL) was heated at 60° C. and MeNHNH2 (0.5 mL, 9.4 mmol) was added. The reaction mixture was stirred at 60° C. for 20 min. then filtered. The residue was washed with H2O (10 mL) and MeOH (5 mL) and dried to give 5-(4-fluorophenyl)-1-methyl-1,2-dihydro-pyrazol-3-one (0.63 g, 36%). The filtrate was then concentrated under reduced pressure and the residue dissolved in EtOAc (20 ml) and washed with H2O (3×15 mL). The aqueous layer was acidified to pH 5.5 with 2 M citric acid solution (3×15 mL) and extracted with EtOAc (3×20 mL). The extracts were dried (MgSO4) and concentrated under reduced pressure to give 5-(4-fluoro-phenyl)-2-methyl-1,2-dihydro-pyrazol-3-one (0.2 g, 12%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
MeNHNH2
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.